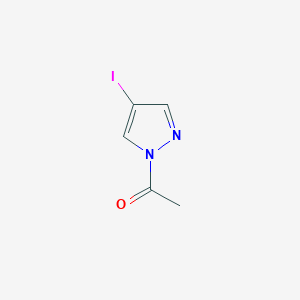
1-acetyl-4-iodo-1H-pyrazole
Übersicht
Beschreibung
“1-acetyl-4-iodo-1H-pyrazole” is a molecular compound with the formula C5H5IN2O . It is a member of the pyrazoles, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then undergo oxidation to yield a variety of pyrazoles . Another method involves the reaction of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Molecular Structure Analysis
The molecular structure of “1-acetyl-4-iodo-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-acetyl-4-iodo-1H-pyrazole” can be determined using various techniques. For instance, its molecular weight is approximately 236.010 Da . More detailed properties such as melting point, solubility, and spectral data can be obtained through experimental methods.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-acetyl-4-iodo-1H-pyrazole and its derivatives have been extensively studied for their synthesis and molecular structure. Inkaya et al. (2012) characterized a similar pyrazole compound using X-ray diffraction, spectroscopy, and computational methods, revealing detailed molecular geometry and electronic properties. Thirunarayanan and Sekar (2016) developed a one-pot synthesis method for 1N-acetyl pyrazoles, analyzing their spectral data and molecular interactions. Xie et al. (2008) synthesized a series of 1-acetyl derivatives and determined their crystal structures, indicating their significance in structural chemistry. The synthesis process often involves microwave-assisted cyclization and acetylation of chalcones, as described by Thirunarayanan and Sekar (2014), highlighting a solvent-free approach that yields high-quality N-acetyl pyrazole derivatives with characterized spectral properties (Inkaya et al., 2012) (Thirunarayanan & Sekar, 2016) (Xie et al., 2008) (Thirunarayanan & Sekar, 2014).
Biological and Catalytic Properties
The derivatives of 1-acetyl-4-iodo-1H-pyrazole have been studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Kocyigit et al. (2019) synthesized a series of 1,3,5-trisubstituted pyrazoline derivatives, revealing significant inhibition against acetylcholinesterase and carbonic anhydrase enzymes, suggesting potential therapeutic applications. Anandarajagopal et al. (2010) synthesized 1H-pyrazole derivatives and evaluated their antiepileptic and antimicrobial activities. Yunusova et al. (2021) demonstrated the catalytic activity of hypervalent iodine(iii)-derivatives in a Knorr-type reaction, indicating the role of 1-acetyl-4-iodo-1H-pyrazole derivatives in synthetic organic chemistry (Kocyigit et al., 2019) (Anandarajagopal et al., 2010) (Yunusova et al., 2021).
Advanced Synthesis Techniques
Advanced synthesis techniques for 1-acetyl-4-iodo-1H-pyrazole derivatives have been explored to enhance their properties and applications. Waldo et al. (2008) developed a method for the selective synthesis of substituted 1-acyl-4-iodo-1H-pyrazoles via dehydration and iodination of dihydropyrazoles. The method highlights the chemical versatility and potential for producing functionally diverse derivatives. The synthesis involves a range of reactions and conditions, showcasing the compound's adaptability in chemical synthesis (Waldo et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, have shown potential in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Additionally, the development of new and improved synthetic methods for pyrazole derivatives is an important area of organic chemistry .
Eigenschaften
IUPAC Name |
1-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572049 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-iodo-1H-pyrazole | |
CAS RN |
98027-52-2 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)



![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

